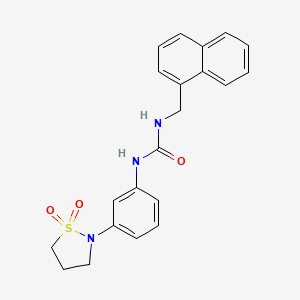![molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]decan-2,4-dion CAS No. 39974-68-0](/img/structure/B2356630.png)
3,8-Dioxa-1-azaspiro[4.5]decan-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a research chemical with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 3,8-Dioxa-1-azaspiro[4Related compounds have been found to interact with delta opioid receptors .
Mode of Action
The mode of action of 3,8-Dioxa-1-azaspiro[4It’s suggested that related compounds may bind to the orthosteric site of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Dioxa-1-azaspiro[4Related compounds have been found to exhibit a slight bias towards g-protein signaling .
Pharmacokinetics
The ADME properties of 3,8-Dioxa-1-azaspiro[4Related compounds have been optimized for optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 3,8-Dioxa-1-azaspiro[4Related compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Dioxa-1-azaspiro[4It’s known that certain environmental factors can influence the action of related compounds .
Vorbereitungsmethoden
The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound includes an additional nitrogen atom in its structure, which can lead to different chemical and biological properties.
The uniqueness of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJJABYHBJIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)


![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)




![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)

